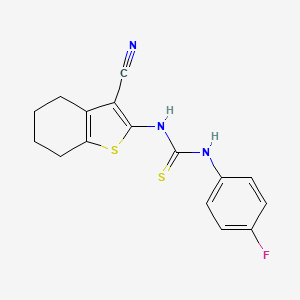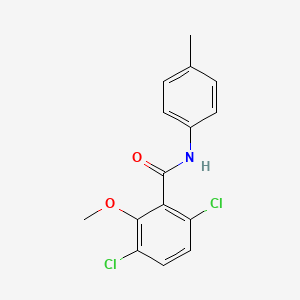![molecular formula C18H22N2O B5540578 N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5540578.png)
N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Urea derivatives like N-[1-(4-ethylphenyl)ethyl]-N'-(2-methylphenyl)urea can be synthesized through various methods. One such method involves the Lossen rearrangement, where hydroxamic acids are synthesized from carboxylic acids, followed by a reaction with an amine to produce urea (Thalluri et al., 2014). Another synthesis method involves lithiation of related compounds, where the urea undergoes double lithiation on the nitrogen and ortho to the directing metalating group (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
Ureas generally have a significant molecular structure, often analyzed using various spectroscopic techniques. For instance, the FT-IR and FT-Raman spectra can be used to study the vibrational wavenumbers and molecular structure of urea derivatives (Al-Abdullah et al., 2014).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions, including reactions with electrophiles and the formation of substituted products. For example, ureas can react with methanol and ethanol to produce different derivatives with potential biological activities (Kamiya, Miyahara, & Miyahara, 1986).
Aplicaciones Científicas De Investigación
Directed Lithiation and Synthesis
Directed lithiation of urea derivatives, such as N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrates the utility of these compounds in organic synthesis. The lithiation process allows for the introduction of various substituents, expanding the utility of urea derivatives in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Lossen Rearrangement for Hydroxamic Acids and Ureas Synthesis
The Lossen rearrangement, facilitated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, is crucial for synthesizing ureas and hydroxamic acids from carboxylic acids. This method provides a racemization-free pathway, enhancing the synthetic utility of urea derivatives in organic chemistry (Thalluri, Manne, Dev, & Mandal, 2014).
Enzyme Inhibition and Medicinal Chemistry
Urea derivatives have shown potential in inhibiting physiologically relevant enzymes like carbonic anhydrases and acetylcholinesterase, indicating their importance in medicinal chemistry and drug design. For instance, cyclic urea derivatives have demonstrated effective inhibition profiles, suggesting their utility in designing inhibitors for various enzymes (Sujayev et al., 2016).
Genetic Engineering and Biotechnology
In the context of biotechnology, genetic engineering of yeast strains to produce no urea highlights the application of urea derivatives in reducing the production of carcinogenic compounds in alcoholic beverages. This approach mitigates the formation of ethyl carbamate, a suspected carcinogen, offering insights into the role of urea derivatives in food safety and fermentation processes (Kitamoto, Oda, Gomi, & Takahashi, 1991).
Material Science and Polymer Chemistry
In material science, urea derivatives are explored as electron transport layers in polymer solar cells, demonstrating their role in enhancing the efficiency of renewable energy technologies. The modification of electron transport layers with urea compounds, such as urea-doped ZnO, significantly improves the power conversion efficiency of polymer solar cells (Wang et al., 2018).
Supramolecular Chemistry
The field of supramolecular chemistry utilizes urea derivatives in forming hydrogen-bonded polymers and gels, showcasing their versatility in designing novel materials with tailored properties. N,N′-Dialkylureas, for instance, form intermolecular hydrogen bonds, leading to the association in nonpolar solvents and the development of supramolecular polymers with specific rheological and morphological characteristics (Boileau, Bouteiller, Lauprêtre, & Lortie, 2000).
Propiedades
IUPAC Name |
1-[1-(4-ethylphenyl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-15-9-11-16(12-10-15)14(3)19-18(21)20-17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQCMDBRDIXNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Ethylphenyl)ethyl]-N'-(2-methylphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)

![1,3-dimethyl-6-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5540514.png)
![N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
![2-[2-(benzylsulfonyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5540521.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![methyl 4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5540539.png)
![6-[4-(3-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5540549.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5540563.png)
![4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N,N-dimethylaniline](/img/structure/B5540584.png)

![3-methyl-1-{[2-(1-piperidinyl)ethyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5540598.png)